3-(6-Chloropyridazin-3-yl)aniline
Overview
Description
“3-(6-Chloropyridazin-3-yl)aniline” is an organic compound that is a derivative of aniline . It is also known as 3-Amino-6-chloropyridazine . This compound is a part of a larger class of compounds known as pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of “3-(6-Chloropyridazin-3-yl)aniline” and its derivatives has been reported in several studies . For example, one study reported the synthesis of a pyrazoline derivative, which involved the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .
Molecular Structure Analysis
The molecular structure of “3-(6-Chloropyridazin-3-yl)aniline” can be represented by the InChI code: 1S/C10H7Cl2N3O/c11-7-5-6(13)1-2-8(7)16-10-4-3-9(12)14-15-10/h1-5H,13H2 . This indicates that the compound contains 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving “3-(6-Chloropyridazin-3-yl)aniline” and its derivatives are complex and can involve multiple steps . For example, the synthesis of a pyrazoline derivative involved the reaction of 2-(6-chloropyridazin-3-yl)hydrazine with pyridine-2-acetaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(6-Chloropyridazin-3-yl)aniline” include its molecular weight, which is 129.55 g/mol . The compound is also known to exist as a powder .
Scientific Research Applications
Antioxidant Activity
A study demonstrated that N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline, synthesized from 3-(6-Chloropyridazin-3-yl)aniline, showed potent antioxidant activity. This finding is significant for understanding its potential therapeutic applications (Padma & Gadea, 2020).
Cytotoxic Agents
6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, derived from 3-(6-Chloropyridazin-3-yl)aniline, were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, revealing potential as cancer therapeutics (Mamta et al., 2019).
Structural and Conformational Studies
Research on the structural characteristics of 3-(6-chloropyridazin-3-yl)aniline derivatives provided insights into their actions at the neuronal nicotinic acetylcholine receptors, indicating potential applications in neurological disorders (Bombieri et al., 2003).
Analgesic Agents
A solvent-free synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles from 3-chloro-6-hydrazinopyridazine, a related compound, demonstrated potential as analgesic agents, indicating the therapeutic relevance of 3-(6-Chloropyridazin-3-yl)aniline derivatives in pain management (Aggarwal et al., 2020).
Antimicrobial Activity
The compound (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, structurally related to 3-(6-Chloropyridazin-3-yl)aniline, exhibited antimicrobial activities against Gram-positive and Gram-negative bacteria, suggesting its potential in developing new antimicrobial agents (Yilmaz et al., 2012).
Corrosion Inhibition
Studies on pyridazine derivatives, including those related to 3-(6-Chloropyridazin-3-yl)aniline, have demonstrated their effectiveness as corrosion inhibitors, indicating their potential industrial applications (Luo et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJRFIYYPMBVPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558411 | |
Record name | 3-(6-Chloropyridazin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108810-90-8 | |
Record name | 3-(6-Chloropyridazin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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